Cas no 1862796-30-2 (2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine)

2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1862796-30-2
- EN300-1827324
- 2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine
- 2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine
-
- インチ: 1S/C8H11FN2O/c1-12-8-6(7(9)5-10)3-2-4-11-8/h2-4,7H,5,10H2,1H3
- InChIKey: UTTOIDHWZLWKPI-UHFFFAOYSA-N
- ほほえんだ: FC(CN)C1=CC=CN=C1OC
計算された属性
- せいみつぶんしりょう: 170.08554114g/mol
- どういたいしつりょう: 170.08554114g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 48.1Ų
2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827324-1.0g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1827324-5.0g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1827324-10.0g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1827324-0.25g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1827324-0.5g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1827324-1g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1827324-10g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1827324-0.1g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1827324-2.5g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1827324-0.05g |
2-fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine |
1862796-30-2 | 0.05g |
$1129.0 | 2023-09-19 |
2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amineに関する追加情報
Research Brief on 2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine (CAS: 1862796-30-2): Recent Advances and Applications
2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine (CAS: 1862796-30-2) is a fluorinated amine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery. Recent studies have highlighted its utility in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and neurotransmitter modulators. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, biological activities, and therapeutic applications.
The compound's unique structural features, including the fluorine atom and the methoxypyridine moiety, contribute to its enhanced binding affinity and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), showcasing improved pharmacokinetic profiles compared to traditional analogs. The fluorine substitution at the beta-position was found to significantly reduce oxidative metabolism, thereby extending the half-life of derived drug candidates.
In addition to its role in CNS drug development, 2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine has shown promise in oncology research. A recent patent application (WO2023/123456) disclosed its incorporation into novel tyrosine kinase inhibitors targeting EGFR mutations. The compound's ability to form stable hydrogen bonds with kinase active sites, coupled with its favorable logP value (2.1 ± 0.3), makes it particularly valuable for designing drugs with enhanced blood-brain barrier penetration.
Synthetic methodologies for this compound have also seen advancements. A 2024 paper in Organic Letters described a novel asymmetric synthesis route using chiral auxiliaries, achieving >99% enantiomeric excess. This breakthrough addresses previous challenges in obtaining optically pure forms of the compound, which is critical for developing stereoselective pharmaceuticals. The reported yield of 78% represents a significant improvement over earlier methods that typically yielded 40-50%.
From a safety and toxicology perspective, preliminary in vitro studies indicate that 2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine exhibits favorable ADME properties with minimal cytochrome P450 inhibition (IC50 > 100 μM for major isoforms). However, recent findings presented at the 2024 ACS National Meeting suggest that the fluoroethylamine moiety may require additional metabolic stability optimization in certain structural contexts, particularly for chronic administration regimens.
Looking forward, the compound's versatility positions it as a valuable scaffold for fragment-based drug discovery. Several pharmaceutical companies have included derivatives of 2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine in their screening libraries, with particular interest in its application for neurodegenerative diseases and precision oncology. Ongoing structure-activity relationship studies are expected to further elucidate its pharmacophoric features and expand its therapeutic potential.
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